molecular formula C16H14N2 B8343930 2,5-Diphenyl-pyrrol-1-ylamine

2,5-Diphenyl-pyrrol-1-ylamine

Cat. No. B8343930
M. Wt: 234.29 g/mol
InChI Key: QXGIEALBOGPCMJ-UHFFFAOYSA-N
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Patent
US06545108B1

Procedure details

A suspension of (2,5-Diphenyl-pyrrol-1-yl)-carbamic acid tert-butyl ester (3.7 g, 11.06 mmol) in anhydrous methanol (25 mL) was cooled to 0° C. in an ice water bath, then treated with conc. HCl (9.86 mL). The ice bath was removed, and the resulting suspension was heated to reflux in an oil bath for 1.5 h. Upon cooling to rt, a white solid precipitated, which was filtered, washed with water and dried in vacuo to afford 2,5-Diphenyl-pyrrol-1-ylamine (2.32 g, 90%): 1H NMR (CDCl3, chemical shifts in ppm relative to TMS): 3.64 (bs, 2H), 6.28 (s, 2H), 7.28-7.33 (m, 2H), 7.42 (t, 4H, J=8.0 Hz), 7.58 (d, 4H, J=8.0 Hz).
Name
(2,5-Diphenyl-pyrrol-1-yl)-carbamic acid tert-butyl ester
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
9.86 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][N:8]1[C:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:11][CH:10]=[C:9]1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)(C)(C)C.Cl>CO>[C:13]1([C:12]2[N:8]([NH2:7])[C:9]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)=[CH:10][CH:11]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
(2,5-Diphenyl-pyrrol-1-yl)-carbamic acid tert-butyl ester
Quantity
3.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NN1C(=CC=C1C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.86 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in an oil bath for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
FILTRATION
Type
FILTRATION
Details
which was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N(C(=CC1)C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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